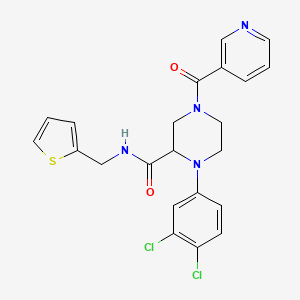
SARS-CoV-2 Mpro-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 Mpro-IN-2 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease plays a crucial role in the replication of the virus by cleaving polyproteins into functional units necessary for viral replication . Inhibiting this protease can effectively halt the replication process, making this compound a promising candidate for antiviral therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2 Mpro-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform, followed by isomerization to a triketone using acetone cyanohydrin and triethylamine in acetonitrile . Further steps involve the formation of the final compound through various chemical reactions, including cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2 Mpro-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol.
Scientific Research Applications
SARS-CoV-2 Mpro-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral proteases and to develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the activity and inhibition of the SARS-CoV-2 main protease.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting viral proteases.
Mechanism of Action
SARS-CoV-2 Mpro-IN-2 exerts its effects by binding to the active site of the SARS-CoV-2 main protease, thereby inhibiting its enzymatic activity. The compound forms a covalent bond with the catalytic cysteine residue (Cys145) in the protease, preventing the cleavage of viral polyproteins and ultimately halting viral replication . This mechanism involves several molecular interactions, including hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-protease complex.
Comparison with Similar Compounds
Similar Compounds
Nirmatrelvir: Another potent inhibitor of the SARS-CoV-2 main protease, used in the antiviral drug Paxlovid.
GC376: A broad-spectrum antiviral compound that inhibits the main protease of various coronaviruses.
Boceprevir and Telaprevir Analogues: Originally developed for the treatment of hepatitis C, these compounds have shown activity against the SARS-CoV-2 main protease.
Uniqueness
SARS-CoV-2 Mpro-IN-2 is unique in its specific design to target the SARS-CoV-2 main protease with high affinity and selectivity. Its structure allows for strong covalent binding to the catalytic cysteine residue, making it a highly effective inhibitor. Additionally, its synthetic accessibility and potential for optimization make it a valuable compound for further drug development efforts.
Properties
Molecular Formula |
C22H20Cl2N4O2S |
|---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(pyridine-3-carbonyl)-N-(thiophen-2-ylmethyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C22H20Cl2N4O2S/c23-18-6-5-16(11-19(18)24)28-9-8-27(22(30)15-3-1-7-25-12-15)14-20(28)21(29)26-13-17-4-2-10-31-17/h1-7,10-12,20H,8-9,13-14H2,(H,26,29) |
InChI Key |
XEFYJHCPILXFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1C(=O)C2=CN=CC=C2)C(=O)NCC3=CC=CS3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















